molecular formula C14H14O6 B14007868 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester CAS No. 82235-61-8

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester

Cat. No.: B14007868
CAS No.: 82235-61-8
M. Wt: 278.26 g/mol
InChI Key: ASYOKKGAMBQUSB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester can be achieved through various methods. One common method involves the Knoevenagel condensation reaction. In this reaction, an aldehyde and diethyl malonic acid are reacted in the presence of a catalyst such as TMGT (tetramethylguanidine) at elevated temperatures . The reaction mixture is heated with stirring at 120°C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1-Benzopyran-3-carboxylic acid, 5,7-dimethoxy-2-oxo-, ethyl ester include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the benzopyran ring, which imparts unique biological and chemical properties . This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

82235-61-8

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 5,7-dimethoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H14O6/c1-4-19-13(15)10-7-9-11(18-3)5-8(17-2)6-12(9)20-14(10)16/h5-7H,4H2,1-3H3

InChI Key

ASYOKKGAMBQUSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)OC1=O

Origin of Product

United States

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